Setosusin

Descripción general

Descripción

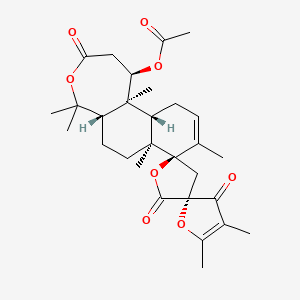

Setosusin is a fungal meroditerpenoid compound originally isolated from the fungus Corynascus setosus. It features a unique spiro-fused 3(2H)-furanone moiety, which is a characteristic structural component that contributes to its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of Setosusin involves the polyketide 5-methyl triacetic acid lactone and geranylgeranyl pyrophosphate as precursors. The critical enzyme in this process is the cytochrome P450 enzyme SetF, which facilitates the epoxidation of the polyketide portion of the substrate and promotes protonation-initiated structural rearrangement to yield this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve fermentation processes using the fungus Corynascus setosus or related species. Optimization of fermentation conditions, including nutrient media, temperature, and pH, would be essential for maximizing yield.

Análisis De Reacciones Químicas

Types of Reactions

Setosusin undergoes various chemical reactions, including:

Oxidation: The cytochrome P450 enzyme SetF catalyzes the epoxidation of the polyketide portion of the substrate.

Structural Rearrangement: Protonation-initiated structural rearrangement facilitated by SetF.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzyme SetF, oxygen, and appropriate cofactors.

Structural Rearrangement: Proton donors and specific enzyme conditions.

Major Products

The major product formed from these reactions is this compound itself, featuring the spiro-fused 3(2H)-furanone moiety .

Aplicaciones Científicas De Investigación

Biosynthesis and Structural Elucidation

Recent studies have focused on elucidating the biosynthetic pathway of Setosusin, particularly through the identification of its gene cluster in the fungus Aspergillus duricaulis. The research revealed that the cytochrome P450 enzyme SetF plays a crucial role in the synthesis of this compound by facilitating both epoxidation and subsequent rearrangement reactions to form the spirofuranone structure . This understanding not only enhances our knowledge of fungal natural product biosynthesis but also opens avenues for genetic engineering to produce this compound analogs with improved bioactivity.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Gene |

|---|---|---|

| SetA | Non-reducing polyketide synthase | setA |

| SetE | Geranylgeranyl pyrophosphate synthase | setE |

| SetF | Cytochrome P450 involved in spirofuranone formation | setF |

| SetC | Acetyltransferase | setC |

Antifungal Activity

This compound and its analogs have demonstrated significant antifungal properties. Research indicates that compounds derived from this compound exhibit activity against various fungal pathogens, potentially contributing to new antifungal therapies. The structural features of this compound, particularly the spiro-fused moiety, are believed to enhance its interaction with fungal cell membranes, leading to increased efficacy .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro experiments have shown that certain derivatives of this compound can inhibit the growth of cancer cells, such as HepG2 liver cancer cells, with IC50 values indicating potent cytotoxicity . The mechanism behind this activity is thought to involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival.

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound A | HepG2 | 2.57 |

| This compound B | MDA-MB-231 | 5.12 |

| This compound C | HeLa | 3.45 |

Biotechnological Applications

The biosynthetic pathways elucidated for this compound provide a framework for biotechnological applications, including the heterologous expression of its biosynthetic genes in model organisms like Aspergillus oryzae. This approach allows for the production of this compound and its derivatives at scale, facilitating further research into their pharmacological properties and potential therapeutic uses .

Future Directions and Case Studies

The exploration of this compound's applications is still in its early stages, with ongoing research aimed at optimizing its biosynthesis and enhancing its bioactivity through chemical modifications. Notable case studies include:

- Case Study 1 : The successful heterologous expression of the complete biosynthetic gene cluster for this compound in A. oryzae, leading to the production of novel derivatives with improved antifungal activity.

- Case Study 2 : Investigations into the structure-activity relationship (SAR) of this compound analogs, revealing key modifications that enhance anticancer properties.

Mecanismo De Acción

The mechanism of action of Setosusin involves the cytochrome P450 enzyme SetF, which catalyzes the epoxidation of the polyketide portion of the substrate and facilitates protonation-initiated structural rearrangement. This results in the formation of the spiro-fused 3(2H)-furanone moiety, which is critical for its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Griseofulvin: An antifungal medication featuring a 3(2H)-furanone unit.

Uniqueness

Setosusin is unique due to its specific spiro-fused 3(2H)-furanone moiety and the distinct enzymatic mechanisms involved in its biosynthesis. The cytochrome P450 enzyme SetF plays a crucial role in its formation, distinguishing it from other similar compounds .

Actividad Biológica

Setosusin is a fungal meroditerpenoid compound primarily isolated from the fungus Aspergillus duricaulis. Its unique structure, characterized by a spiro-fused 3(2H)-furanone moiety, underpins its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

This compound's biosynthesis has been elucidated through genomic studies that identified the corresponding gene clusters in Aspergillus duricaulis. The biosynthetic pathway involves several enzymatic reactions, including those catalyzed by cytochrome P450 enzymes and dioxygenases, which are critical for the formation of its complex structure .

Table 1: Key Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Structural Class | Meroditerpenoid |

| Unique Moiety | Spiro-fused 3(2H)-furanone |

| Source | Aspergillus duricaulis |

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- This compound has demonstrated significant antifungal properties against various pathogenic fungi. In vitro studies have shown that it inhibits the growth of Candida albicans and other clinically relevant fungi .

2. Anticancer Activity

- Research indicates that this compound possesses cytotoxic effects on cancer cell lines. In assays using human breast adenocarcinoma (MCF-7) and murine colon cancer (CT26) cells, this compound exhibited IC₅₀ values indicating potent anticancer activity. Notably, its cytotoxicity was enhanced with modifications to its chemical structure .

3. Immunomodulatory Effects

- This compound has been shown to modulate immune responses, potentially enhancing the activity of immune cells against tumors. This immunomodulatory effect is attributed to its ability to influence cytokine production and immune cell proliferation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in MCF-7 cells. The results indicated that this compound significantly inhibited cell proliferation with an IC₅₀ value of approximately 30 μM after 72 hours of exposure. The study also highlighted that structural analogs of this compound showed varying degrees of cytotoxicity, suggesting that specific functional groups play a crucial role in enhancing its anticancer properties .

Case Study 2: Antifungal Activity

In another investigation, this compound was tested against Candida albicans using a broth microdilution method. The minimum inhibitory concentration (MIC) was determined to be 15 μg/mL, showcasing its potential as an antifungal agent. The study concluded that this compound could serve as a lead compound for developing new antifungal therapies .

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying the biological activities of this compound. Key findings include:

- Mechanism of Action : this compound's anticancer activity is believed to involve apoptosis induction in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

- Biosynthetic Pathway Elucidation : The identification of specific genes involved in the biosynthesis of this compound has opened avenues for synthetic biology applications aimed at producing this compound in heterologous systems like Aspergillus oryzae .

Propiedades

InChI |

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCZGIAVNNJNU-AKNVYCFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017628 | |

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182926-45-0 | |

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the chemical structure of setosusin compared to other meroterpenoids?

A1: this compound stands out due to its unique spiro-fused 3(2H)-furanone moiety. This structural feature is not commonly observed in other meroterpenoids, making it a point of interest for researchers investigating its biosynthesis and potential biological activities.

Q2: How does the biosynthesis of this compound differ from that of the related compound, brevione E?

A2: While both this compound and brevione E share a common biosynthetic precursor, the pathways diverge due to the action of specific enzymes. In this compound biosynthesis, the cytochrome P450 enzyme SetF catalyzes the formation of the characteristic spirofuranone ring. Conversely, in brevione E biosynthesis, the α-ketoglutarate-dependent dioxygenase BrvJ catalyzes a skeletal rearrangement leading to a cycloheptenone ring instead of a spirofuranone. Interestingly, BrvJ and the this compound-related enzyme SetK share high homology but catalyze different reactions on the same substrate. This highlights how subtle enzymatic differences can lead to significant structural diversity in natural products.

Q3: What are the implications of understanding the biosynthetic pathway of this compound?

A4: Unraveling the biosynthetic pathway of this compound offers several advantages. First, it provides valuable insights into the enzymatic machinery responsible for constructing its unique spirofuranone scaffold. This knowledge could be leveraged for the engineered biosynthesis of this compound analogs with potentially improved or altered bioactivities. Moreover, understanding the distinct roles of enzymes like SetF, BrvJ, and SetK in closely related pathways enhances our understanding of fungal secondary metabolism and natural product diversification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.